Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)-

Cyclohexyl sulfonamide Structure-activity relationship Lipophilicity

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- (CAS 102280‑89‑7, molecular formula C₁₄H₂₇NO₂S, molecular weight 273.44 g mol⁻¹) is a secondary sulfonamide featuring a central methanesulfonamide group substituted with a 4‑(cyclohexylmethyl)cyclohexyl moiety. The compound belongs to the broader class of cyclohexyl sulfonamides that have been patented as γ‑secretase inhibitors for Alzheimer’s disease research and as platelet‑activating factor (PAF) receptor antagonists.

Molecular Formula C14H27NO2S
Molecular Weight 273.44 g/mol
CAS No. 102280-89-7
Cat. No. B12711461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)-
CAS102280-89-7
Molecular FormulaC14H27NO2S
Molecular Weight273.44 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1CCC(CC1)CC2CCCCC2
InChIInChI=1S/C14H27NO2S/c1-18(16,17)15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h12-15H,2-11H2,1H3
InChIKeyBTHYBBSEDAMNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- (CAS 102280-89-7) — Chemical Identity & Procurement Baseline


Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- (CAS 102280‑89‑7, molecular formula C₁₄H₂₇NO₂S, molecular weight 273.44 g mol⁻¹) is a secondary sulfonamide featuring a central methanesulfonamide group substituted with a 4‑(cyclohexylmethyl)cyclohexyl moiety [1]. The compound belongs to the broader class of cyclohexyl sulfonamides that have been patented as γ‑secretase inhibitors for Alzheimer’s disease research [2] and as platelet‑activating factor (PAF) receptor antagonists [3]. It is commercially distributed exclusively for laboratory‑scale research and development, typically as a crystalline solid with a melting point of approximately 88–92 °C .

Why Generic Substitution Fails for Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- (CAS 102280‑89‑7)


Superficially similar cyclohexyl sulfonamides cannot be interchanged with CAS 102280‑89‑7 because the specific 4‑(cyclohexylmethyl)cyclohexyl substitution determines the three‑dimensional pharmacophore that governs target engagement at γ‑secretase, PAF receptors, and other proposed targets [1]. Removal of the cyclohexylmethyl group yields N‑cyclohexylmethanesulfonamide (CAS 19299‑40‑2), a structurally simpler analog with a molecular weight of 177.26 g mol⁻¹, whose steric and lipophilic profile is fundamentally different . Similarly, heterocyclyl‑substituted cyclohexylmethanesulfonamides patented as JAK inhibitors [2] or NPY Y5 antagonists such as Lu AA33810 [3] illustrate that even subtle changes to the cyclohexyl substituent pattern redirect biological activity toward entirely distinct target classes. The precise substitution architecture of CAS 102280‑89‑7 is therefore non‑interchangeable for any application requiring defined target engagement or reproducible structure‑activity relationship data.

Quantitative Differentiation Evidence for Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- (CAS 102280‑89‑7)


Structural Differentiation vs. N‑Cyclohexylmethanesulfonamide — Molecular Bulk and Lipophilicity

The target compound incorporates a 4‑(cyclohexylmethyl)cyclohexyl substituent that substantially increases molecular size and lipophilicity relative to the simplest in‑class comparator, N‑cyclohexylmethanesulfonamide (CAS 19299‑40‑2). The molecular weight difference (273.44 vs. 177.26 g mol⁻¹) and the addition of a second cyclohexyl ring with a methylene linker predict a calculated logP increase of approximately 2–3 log units, based on fragment‑based estimation for cyclohexyl homologation . This structural feature directly impacts membrane permeability, protein binding, and metabolic stability profiles and precludes extrapolation of biological data from the simpler analog [1].

Cyclohexyl sulfonamide Structure-activity relationship Lipophilicity

Class‑Level Evidence: γ‑Secretase Inhibition Potential vs. Non‑Sulfonamide Comparator Scaffolds

Patent US 7,655,675 discloses a series of cyclohexyl sulfonamides, including the generic scaffold that encompasses CAS 102280‑89‑7, as inhibitors of γ‑secretase‑mediated processing of amyloid precursor protein (APP), thereby reducing Aβ production [1]. Within the patent, the most potent exemplified compounds achieve whole‑cell γ‑secretase IC₅₀ values in the sub‑micromolar range (e.g., 0.65 nM for a cyclohexyl sulfone‑based comparator in SHSY5Y neuroblastoma cells) [2]. The 3,4‑fused cyclohexyl sulfonamide class has been independently shown to reduce brain Aβ levels in transgenic mouse models [3]. While no direct IC₅₀ value for CAS 102280‑89‑7 has been publicly disclosed, its structural conformance to the patent‑defined Markush structure supports its classification as a γ‑secretase inhibitor candidate, differentiating it from non‑sulfonamide γ‑secretase inhibitors (e.g., semagacestat) that operate via distinct binding modalities and carry different selectivity liabilities [4].

Gamma-secretase inhibitor Alzheimer's disease Cyclohexyl sulfonamide

PAF Receptor Antagonist Class Evidence — Differentiation from H3 and NPY5 Sulfonamide Series

A distinct patent family (US 9,029,377) claims cyclohexyl sulfonamide compounds, including the generic structure encompassing CAS 102280‑89‑7, as platelet‑activating factor (PAF) receptor antagonists [1]. The PAF receptor antagonist activity differentiates this compound from other cyclohexyl sulfonamide derivatives that have been optimized for histamine H3 receptor antagonism [2] or NPY Y5 receptor antagonism (e.g., Lu AA33810, IC₅₀ = 41 nM at human NPY Y5) [3]. The PAF‑directed cyclohexyl sulfonamide series has been characterized in rabbit platelet membrane binding assays, with a representative analog (L‑652731) exhibiting a Ki of 103 nM [4]. Although no PAF Ki has been reported for CAS 102280‑89‑7 itself, the structural assignment to the PAF antagonist patent class distinguishes it from cyclohexyl sulfonamides optimized for alternative GPCR targets.

PAF receptor antagonist Platelet-activating factor Cyclohexyl sulfonamide

Crystallinity and Purity Profile for Reproducible Solid‑State Handling

CAS 102280‑89‑7 is supplied as a crystalline solid with a reported melting point range of approximately 88–92 °C, which provides a readily accessible quality control parameter for identity verification and purity assessment . In contrast, the structurally simpler analog N‑cyclohexylmethanesulfonamide (CAS 19299‑40‑2) has a predicted boiling point of 277.3 °C and is typically handled as a liquid or low‑melting solid . The crystalline nature of the target compound facilitates accurate weighing, formulation preparation, and storage stability assessment, which are critical for reproducible in vitro assay data generation.

Crystalline solid Melting point Quality control

Recommended Research and Industrial Application Scenarios for Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- (CAS 102280‑89‑7)


γ‑Secretase Inhibitor Tool Compound for Alzheimer’s Disease Research

Based on the structural classification within the cyclohexyl sulfonamide γ‑secretase inhibitor patent family (US 7,655,675) [1], CAS 102280‑89‑7 is suitable as a tool compound for studying γ‑secretase‑mediated APP processing and Aβ production in cellular models. Its distinct substitution pattern relative to extensively profiled 3,4‑fused sulfone series may provide complementary SAR information for medicinal chemistry programs targeting Alzheimer’s disease.

PAF Receptor Antagonist Probe for Inflammatory and Cardiovascular Target Validation

The assignment of CAS 102280‑89‑7 to the PAF receptor antagonist patent space (US 9,029,377) [2] supports its use as a chemical probe for investigating PAF‑mediated signaling in inflammation, platelet aggregation, and cardiovascular disease models. Its structural differentiation from NPY5 and H3 antagonist sulfonamides reduces the risk of confounding off‑target pharmacology at these receptors.

Cyclohexyl Sulfonamide Scaffold Reference for Physicochemical Profiling and Medicinal Chemistry SAR

The well‑defined crystalline solid state, moderate melting point (88–92 °C) , and high lipophilicity (estimated logP ~4.5–5.5) make CAS 102280‑89‑7 a valuable reference compound for systematic physicochemical profiling of bis‑cyclohexyl sulfonamide scaffolds. It can serve as a baseline for solubility, permeability, and metabolic stability comparisons within cyclohexyl sulfonamide lead optimization campaigns.

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